FPR1 Binding Affinity: CsH Demonstrates 10-Fold Lower Kd Than BocMLP in FMLP Displacement Assays
CsH competitively inhibits FMLP binding to human polymorphonuclear leukocytes, with a dissociation constant (Kd) of approximately 9 × 10⁻⁸ mol/L (90 nM) for the CsH-FMLP receptor complex, which is more than 10-fold lower than the Kd of N-t-BOC-methionyl-L-leucyl-phenylalanine (BocMLP), a known FPR antagonist, at 1.3 × 10⁻⁶ mol/L (1.3 µM) [1]. In parallel competitive binding assays, CsH inhibited tritiated FMLP binding to human polymorphonuclear leukocytes with an IC₅₀ of approximately 5.4 × 10⁻⁷ mol/L (540 nM), whereas BocMLP exhibited an IC₅₀ of approximately 9.1 × 10⁻⁵ mol/L (91 µM), representing a ~168-fold greater potency for CsH [1].
| Evidence Dimension | FMLP receptor binding affinity (Kd) and competitive inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Kd = 9 × 10⁻⁸ mol/L (90 nM); IC₅₀ = 5.4 × 10⁻⁷ mol/L (540 nM) |
| Comparator Or Baseline | BocMLP Kd = 1.3 × 10⁻⁶ mol/L (1.3 µM); IC₅₀ = 9.1 × 10⁻⁵ mol/L (91 µM) |
| Quantified Difference | CsH Kd is >10-fold lower than BocMLP; CsH IC₅₀ is ~168-fold lower than BocMLP |
| Conditions | Competitive binding of [³H]FMLP to human polymorphonuclear leukocytes; Scatchard analysis |
Why This Matters
Superior FPR1 binding potency relative to the benchmark antagonist BocMLP establishes CsH as the preferred tool for experiments requiring robust FPR1 blockade, enabling lower working concentrations and reduced off-target risk.
- [1] de Paulis A, Cirillo R, Ciccarelli A, et al. Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine. J Allergy Clin Immunol. 1996;98(1):152-164. View Source
